

Technical Guide: Physicochemical Properties of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide

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For: Researchers, Scientists, and Drug Development Professionals On: Core Physicochemical and Biological Properties

Introduction

2-Amino-N-(quinolin-8-yl)benzenesulfonamide, also known by its synonym QBS, is a heterocyclic organic compound belonging to the quinoline-benzenesulfonamide hybrid family. This class of molecules is of significant interest in medicinal chemistry and drug development due to the proven biological activities of both the quinoline and benzenesulfonamide scaffolds. This compound, in particular, has been identified as a biologically active agent, notably as an apoptosis inducer that causes cell cycle arrest at the G2 phase and as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-N-(quinolin-8-yl)benzenesulfonamide. It includes a summary of known quantitative data, detailed experimental protocols for determining key properties, and a visualization of its role in inhibiting a critical cellular signaling pathway.

Physicochemical Properties

The following table summarizes the key physicochemical identifiers and properties for 2-Amino-N-(quinolin-8-yl)benzenesulfonamide. It should be noted that while computational data is available, specific experimental values for properties such as melting point, aqueous solubility,



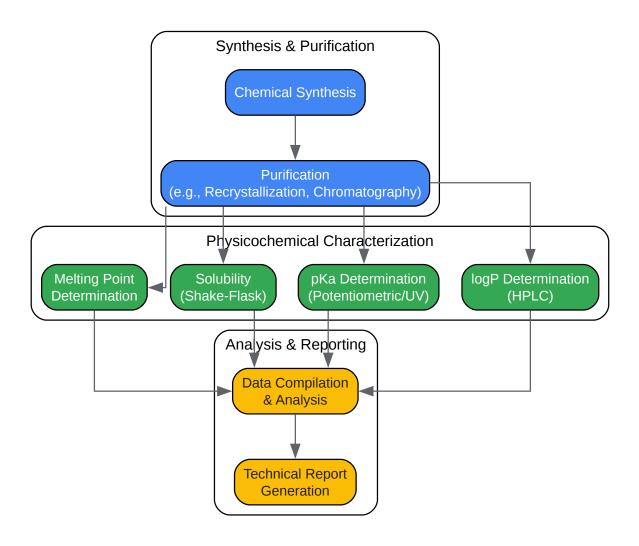
and pKa are not readily available in public domain literature, highlighting a gap for future characterization studies.

Property	Value	Source
IUPAC Name	2-amino-N-quinolin-8- ylbenzenesulfonamide	PubChem[4]
Synonyms	QBS	Santa Cruz Biotechnology[1]
CAS Number	16082-64-7	Sigma-Aldrich, PubChem[4]
Molecular Formula	C15H13N3O2S	Santa Cruz Biotechnology, PubChem[1][4]
Molecular Weight	299.35 g/mol	Sigma-Aldrich, PubChem[4]
Physical Form	Solid	Sigma-Aldrich
Purity	≥98% (by HPLC)	Sigma-Aldrich
logP (Octanol/Water)	1.6 (Computed)	PubChem[4]
Melting Point	Data not available	N/A
Aqueous Solubility	Data not available	N/A
рКа	Data not available	N/A

Experimental Protocols for Physicochemical Characterization

A general workflow for the full physicochemical characterization of a synthesized compound like 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is outlined below.





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Physicochemical Characterization Workflow.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid compound transitions to a liquid. A sharp, defined melting range is a key indicator of purity.

Sample Preparation: A small amount of the dry, crystalline 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is finely powdered. The open end of a glass capillary tube is tapped into the powder until a small amount (2-3 mm in height) of packed sample is collected at the sealed end.



- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- Reporting: The melting point is reported as the range T1 T2. For a pure compound, this
 range is typically narrow (0.5-1.0 °C).

Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, measuring the concentration of a saturated solution at equilibrium.

- Preparation: An excess amount of solid 2-Amino-N-(quinolin-8-yl)benzenesulfonamide is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
- Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
- Quantification: The concentration of the compound in the clear, saturated filtrate or supernatant is determined using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a standard calibration curve.
- Reporting: The solubility is reported in units such as mg/mL or μM.

pKa Determination (Potentiometric Titration)

Foundational & Exploratory





The pKa, or acid dissociation constant, is crucial as it determines the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

- Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like KCI.[5]
- Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
- Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. A standardized base titrant (e.g., 0.1 M NaOH) is then added in small, precise increments.[5][6] After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration continues until the compound is fully deprotonated (e.g., pH 12).
- Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
- pKa Calculation: The pKa is determined from the inflection point of the sigmoid-shaped titration curve. Mathematically, this corresponds to the pH at which half of the compound is ionized. The first derivative of the curve can be used to precisely locate this point. The process should be repeated at least three times to ensure reproducibility.[5]

Biological Activity and Signaling Pathway

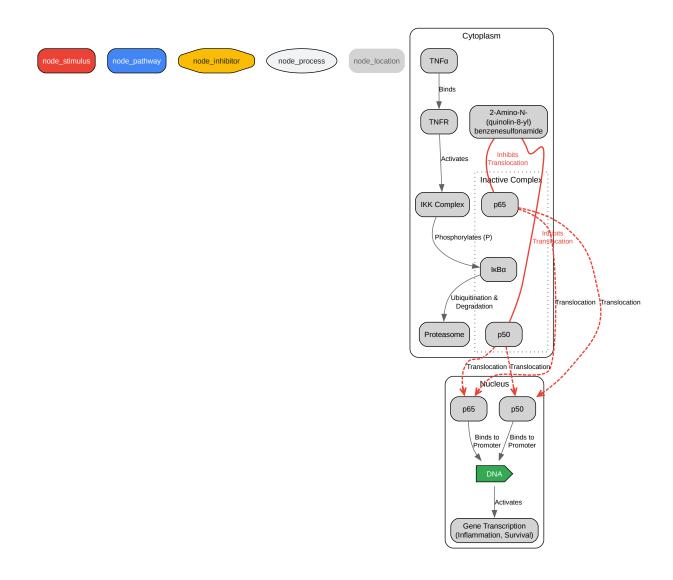
2-Amino-N-(quinolin-8-yl)benzenesulfonamide has been identified as a suppressor of the canonical NF-kB signaling pathway.[2][3] This pathway is a master regulator of genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.

In the canonical pathway, the NF- κ B dimer (typically composed of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitor protein called I κ B α . Upon stimulation by signals like pro-inflammatory cytokines (e.g., TNF α), the I κ B kinase (IKK) complex becomes activated and phosphorylates I κ B α . This phosphorylation marks I κ B α for ubiquitination and subsequent degradation by the proteasome. The degradation of I κ B α frees the NF- κ B dimer, which then translocates into the nucleus to activate the transcription of its target genes.



Studies suggest that N-(quinolin-8-yl)benzenesulfonamides act by interfering with this process, preventing the nuclear translocation of NF-kB and thereby down-regulating the expression of inflammatory and survival genes.[2]





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Inhibition of the Canonical NF-кВ Pathway.



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